N-(3,4-Diacetoxycinnamoyl)-2-pyrrolidone
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Overview
Description
[2-acetyloxy-4-[(E)-3-oxo-3-(2-oxopyrrolidin-1-yl)prop-1-enyl]phenyl] acetate is a complex organic compound with a unique structure that includes acetyloxy and oxopyrrolidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-acetyloxy-4-[(E)-3-oxo-3-(2-oxopyrrolidin-1-yl)prop-1-enyl]phenyl] acetate typically involves multiple steps, including the formation of intermediate compoundsThe reaction conditions often require the use of catalysts, such as aluminum chloride, and solvents like petroleum ether to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
[2-acetyloxy-4-[(E)-3-oxo-3-(2-oxopyrrolidin-1-yl)prop-1-enyl]phenyl] acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetyloxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
The common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
[2-acetyloxy-4-[(E)-3-oxo-3-(2-oxopyrrolidin-1-yl)prop-1-enyl]phenyl] acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of [2-acetyloxy-4-[(E)-3-oxo-3-(2-oxopyrrolidin-1-yl)prop-1-enyl]phenyl] acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: This compound shares structural similarities with [2-acetyloxy-4-[(E)-3-oxo-3-(2-oxopyrrolidin-1-yl)prop-1-enyl]phenyl] acetate, particularly in the presence of aromatic rings and functional groups.
4-Methoxyphenethylamine: Another compound with similar functional groups, used in various chemical and biological studies.
Uniqueness
What sets [2-acetyloxy-4-[(E)-3-oxo-3-(2-oxopyrrolidin-1-yl)prop-1-enyl]phenyl] acetate apart is its unique combination of acetyloxy and oxopyrrolidinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
110882-08-1 |
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Molecular Formula |
C17H17NO6 |
Molecular Weight |
331.32 g/mol |
IUPAC Name |
[2-acetyloxy-4-[(E)-3-oxo-3-(2-oxopyrrolidin-1-yl)prop-1-enyl]phenyl] acetate |
InChI |
InChI=1S/C17H17NO6/c1-11(19)23-14-7-5-13(10-15(14)24-12(2)20)6-8-17(22)18-9-3-4-16(18)21/h5-8,10H,3-4,9H2,1-2H3/b8-6+ |
InChI Key |
FQDBNRXUMKKJMP-UHFFFAOYSA-N |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1)/C=C/C(=O)N2CCCC2=O)OC(=O)C |
SMILES |
CC(=O)OC1=C(C=C(C=C1)C=CC(=O)N2CCCC2=O)OC(=O)C |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C=CC(=O)N2CCCC2=O)OC(=O)C |
Synonyms |
3,4-DACP N-(3,4-diacetoxycinnamoyl)-2-pyrrolidone |
Origin of Product |
United States |
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